Harpagoside

Vue d'ensemble

Description

. Il s’agit d’un glycoside iridoïde, une classe de composés connus pour leurs diverses activités biologiques. Harpagoside est le constituant chimique actif responsable des propriétés médicinales de la griffe du diable, qui est utilisée depuis des siècles par le peuple khoisan d’Afrique australe pour traiter divers troubles de santé, notamment la fièvre, le diabète, l’hypertension artérielle et les maladies liées au sang .

Applications De Recherche Scientifique

Harpagoside has a wide range of scientific research applications:

Mécanisme D'action

Harpagoside exerce ses effets principalement par l’inhibition des cyclooxygénases 1 et 2 (COX-1 et COX-2) dans la voie de l’acide arachidonique . Cette inhibition réduit la production de médiateurs pro-inflammatoires tels que les prostaglandines et l’oxyde nitrique . This compound module également le système endocannabinoïde en activant les récepteurs CB2, qui jouent un rôle dans les voies anti-inflammatoires et analgésiques .

Analyse Biochimique

Biochemical Properties

Harpagoside interacts with several enzymes and proteins. It has been shown to moderately inhibit cyclooxygenases 1 and 2 (COX-1/2) and overall nitric oxide production in human blood . It also interacts with the peroxisome proliferator-activated receptor (PPAR)-γ, leading to the reduction of tumor necrosis factor-α-induced mRNA synthesis and protein production .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits lipopolysaccharide (LPS)-induced increases in COX-2 and nitric oxide levels, as well as tumor necrosis factor (TNF) mRNA expression in HepG2 cells . In vivo, this compound reduces synovial inflammation, joint destruction, and bone erosion in a mouse model of collagen-induced arthritis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to activate the PPAR-γ pathway, regulating lipid and glucose metabolism . It also inhibits the expression of receptor activator of nuclear factor-κB ligand and upregulates that of osteoprotegerin .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it has been shown to have long-term effects on cellular function, particularly in reducing inflammation and joint destruction in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the whole extract of Harpagophytum procumbens has a dose-dependent activity, whereas this compound was not effective when used alone .

Metabolic Pathways

This compound is involved in the mevalonate pathway present in the metabolism of eukaryotes, archaea, and some bacteria . The iridane skeleton found in iridoids is monoterpenoid in origin and contains a cyclopentane ring fused to a six-membered oxygen heterocycle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Harpagoside peut être synthétisé par une série de réactions chimiques à partir du géraniol, qui est synthétisé à partir du pyrophosphate de géranyle par la géraniol diphosphate synthase . La voie de synthèse implique des étapes d’hydroxylation, d’oxydation, de cyclisation, de carboxylation, de glycosylation et d’estérification .

Méthodes de production industrielle : La production industrielle d’this compound implique généralement l’extraction des racines de Harpagophytum procumbens. Les racines sont séchées, réduites en poudre et soumises à une extraction par solvant à l’aide d’éthanol ou de méthanol. L’extrait est ensuite purifié à l’aide de techniques chromatographiques pour isoler l’this compound .

Analyse Des Réactions Chimiques

Types de réactions : Harpagoside subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution .

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent l’harpagide, l’acide cinnamique et divers dérivés de l’this compound .

4. Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Harpagoside est souvent comparé à d’autres glycosides iridoïdes tels que l’harpagide, l’aucubine et le catalpol . Si tous ces composés présentent des propriétés anti-inflammatoires, l’this compound est unique en raison de sa puissance supérieure et de son inhibition spécifique des enzymes COX . De plus, la capacité de l’this compound à moduler le système endocannabinoïde le distingue d’autres composés similaires .

Composés similaires :

- Harpagide

- Aucubine

- Catalpol

La combinaison unique de propriétés anti-inflammatoires et analgésiques de l’this compound, ainsi que ses cibles moléculaires spécifiques, en font un composé précieux tant dans la recherche scientifique que dans les applications thérapeutiques.

Propriétés

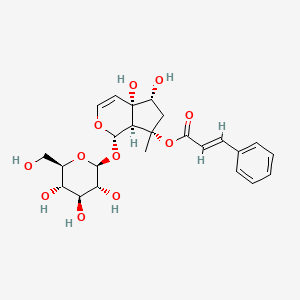

IUPAC Name |

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRQGMOSZKPBNS-FMHLWDFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032528 | |

| Record name | Harpagoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19210-12-9 | |

| Record name | Harpagoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19210-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harpagoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019210129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harpagoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-[1α,4aα,5α,7α(E),7aα]]-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methyl-7-[(allyl-1-oxo-3-phenyl)oxy]cyclopenta[c]pyran-1-yl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARPAGOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KGS1DC5ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Harpagoside's primary mechanism of action in exerting its anti-inflammatory effects?

A1: While the exact mechanism is still under investigation, research suggests that this compound significantly inhibits the expression of interleukin-6 (IL-6) in osteoarthritis chondrocytes. [] It achieves this by suppressing the activity of c-Fos/AP-1, a transcription factor crucial for IL-6 production. This suppression, in turn, leads to a decrease in the expression of matrix metalloproteinase-13 (MMP-13), an enzyme involved in cartilage degradation. []

Q2: What is the significance of inhibiting IL-6 and MMP-13 in the context of osteoarthritis?

A2: IL-6 is a pro-inflammatory cytokine heavily implicated in the pathogenesis of osteoarthritis. It contributes to cartilage degradation and synovial inflammation, both hallmarks of the disease. [] MMP-13 plays a direct role in breaking down collagen, a major component of cartilage. Therefore, by suppressing IL-6 and MMP-13, this compound offers a potential therapeutic avenue for managing osteoarthritis by targeting both inflammation and cartilage breakdown. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C24H30O11. Its molecular weight is 494.48 g/mol. These details are essential for understanding its physicochemical properties and behavior in various environments.

Q4: What spectroscopic techniques are typically used to characterize this compound?

A4: Researchers commonly utilize techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM) to characterize this compound. [] FTIR helps identify functional groups and chemical bonds present in the molecule, providing information about its structure. DSC analyzes thermal transitions, offering insights into its melting point and stability. SEM visualizes its surface morphology and particle size. []

Q5: What formulation strategies are being explored to improve this compound's bioavailability?

A5: Researchers are actively investigating novel delivery systems like phyto-elastosomes, which are elastic vesicles designed to enhance the penetration and targeted delivery of this compound. [] This approach aims to maximize its therapeutic efficacy while minimizing potential side effects by delivering it directly to the site of inflammation.

Q6: What is the pharmacokinetic profile of this compound in animal models?

A6: In horses, after oral administration of a Devil’s Claw extract standardized to this compound, it was detectable in plasma for up to 9 hours. The time to reach maximum concentration (Tmax) was approximately 1 hour. The study observed a proportional relationship between the administered dose and both Cmax (peak plasma concentration) and AUC (area under the curve), indicating linear pharmacokinetics. []

Q7: Has this compound demonstrated efficacy in preclinical models of inflammation?

A7: Yes, this compound has shown promising anti-inflammatory effects in various preclinical models. For example, in a carrageenan-induced paw edema model, a common model for acute inflammation, an extract from Verbascum phoeniceum, a plant known to contain this compound, exhibited significant reduction in paw swelling. []

Q8: What about this compound's effects in models of chronic inflammation like arthritis?

A8: this compound has demonstrated beneficial effects in a zymosan-induced arthritis model, a model for chronic joint inflammation. It effectively ameliorated the progression of arthritis and reduced joint damage, as evidenced by decreased histological scores for cell infiltration, cartilage loss, and bone resorption. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.